2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzoxazole core linked to a piperazine ring, which is further substituted with a methylpyrimidine group. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Piperazine Substitution: The benzoxazole core is then reacted with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions to form the piperazine-substituted benzoxazole.
Methylpyrimidine Substitution: Finally, the piperazine-substituted benzoxazole is reacted with 2-methylpyrimidine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases such as cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a methoxy group instead of a methylpyrimidine group.
2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a chloropyrimidine group instead of a methylpyrimidine group.
Uniqueness
The uniqueness of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N5O |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H17N5O/c1-12-17-7-6-15(18-12)20-8-10-21(11-9-20)16-19-13-4-2-3-5-14(13)22-16/h2-7H,8-11H2,1H3 |
InChI Key |
JJNNKEUBUARIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.